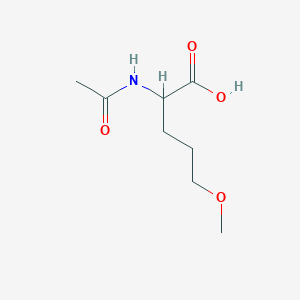

2-Acetamido-5-methoxypentanoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15NO4 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

2-acetamido-5-methoxypentanoic acid |

InChI |

InChI=1S/C8H15NO4/c1-6(10)9-7(8(11)12)4-3-5-13-2/h7H,3-5H2,1-2H3,(H,9,10)(H,11,12) |

InChI Key |

FRZAFCAUDYBIEF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC(CCCOC)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Acetamido 5 Methoxypentanoic Acid

Stereoselective Synthesis Approaches for 2-Acetamido-5-methoxypentanoic Acid and its Isomers

The creation of the chiral center at the α-carbon with a defined stereochemistry is a critical challenge in the synthesis of this compound. Various strategies have been developed to control this stereochemistry, leading to the desired enantiomer.

Asymmetric Synthesis Strategies and Diastereoselective Control

Asymmetric synthesis provides a direct route to enantiomerically enriched compounds, often relying on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions. digitellinc.com For the synthesis of this compound, a common strategy involves the diastereoselective alkylation of a chiral glycine (B1666218) enolate equivalent. In this approach, a chiral auxiliary is attached to a glycine molecule, and the resulting enolate is reacted with an electrophile, such as a 1-halo-3-methoxypropane, to introduce the C3 side chain. The inherent chirality of the auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer. researchgate.net

The diastereoselectivity of such alkylation reactions is often high, and the resulting diastereomers can typically be separated using standard purification techniques like chromatography. york.ac.uk The choice of the chiral auxiliary and reaction conditions, including the base and solvent, can significantly influence the diastereomeric ratio.

A divergent, enantioselective synthetic strategy starting from a common chiral precursor like (S)-allylglycine can also be envisioned for producing related amino acids. youtube.com This precursor, obtainable through asymmetric transfer allylation of a glycine Schiff base, could potentially be modified to introduce the 5-methoxy group. youtube.com

Utilization of Chiral Auxiliaries and Chirons in Enantioselective Pathways

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. scielo.org.mxmasterorganicchemistry.com After the desired transformation, the auxiliary is removed and can often be recovered for reuse. scielo.org.mx Evans oxazolidinones are a prominent class of chiral auxiliaries widely used in asymmetric synthesis, including the synthesis of α-amino acids. researchgate.netrsc.org

In the context of this compound synthesis, an N-acyloxazolidinone derived from a readily available amino alcohol can be used. rsc.org Deprotonation with a strong base generates a chiral enolate, which then undergoes diastereoselective alkylation with a suitable electrophile containing the methoxypropyl moiety. The steric hindrance provided by the substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the alkylation to the opposite face and establishing the desired stereocenter. researchgate.net

Sulfur-based chiral auxiliaries, such as those derived from amino acids, have also demonstrated excellent stereocontrol in aldol-type reactions and could potentially be applied to the synthesis of precursors for this compound. scielo.org.mx These auxiliaries can offer high diastereoselectivity, and the resulting products are often crystalline, facilitating purification. scielo.org.mx

Chiral pool synthesis, which utilizes readily available chiral molecules from nature as starting materials, is another effective strategy. baranlab.org For instance, L-pyroglutamic acid, a derivative of L-glutamic acid, can serve as a versatile chiron for the synthesis of various functionalized amino acids. baranlab.org Through a series of transformations involving ring opening and functional group manipulations, the stereocenter of pyroglutamic acid can be retained to produce the desired enantiomer of this compound.

| Chiral Auxiliary Type | Example | Key Transformation | Potential for Diastereomeric Excess (d.e.) | Reference |

|---|---|---|---|---|

| Oxazolidinones | Evans Auxiliaries | Asymmetric Alkylation | High | researchgate.netrsc.org |

| Sulfur-based Auxiliaries | Thiazolidinethiones | Asymmetric Aldol/Alkylation | High | scielo.org.mx |

| Amino Alcohols | Pseudoephedrine | Asymmetric Alkylation | High | scielo.org.mx |

| Chiral Pool Starting Material | L-Pyroglutamic Acid | Ring Opening/Functionalization | High (Enantiomeric Excess) | baranlab.org |

Control and Determination of Absolute Configuration in this compound Synthesis

Controlling the absolute configuration at the α-carbon is the primary goal of stereoselective synthesis. The choice of the enantiomer of the chiral auxiliary or starting material from the chiral pool dictates the final absolute configuration of the product. york.ac.ukbaranlab.org For example, using an (S)-configured chiral auxiliary will typically lead to the (S)-enantiomer of the amino acid, and vice versa.

Once the synthesis is complete, determining the absolute configuration of the final product is crucial. Several methods can be employed for this purpose:

X-ray Crystallography: This is considered the most definitive method for determining the absolute configuration of a crystalline compound. beilstein-journals.org

NMR Spectroscopy with Chiral Derivatizing Agents: The Mosher's method, which involves forming diastereomeric esters or amides with a chiral reagent like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a powerful NMR technique. The differences in the chemical shifts of the protons in the resulting diastereomers can be used to deduce the absolute configuration. mdpi.com

Chiral Chromatography: Separation of enantiomers on a chiral stationary phase can be used to determine the enantiomeric excess and, by comparison with a known standard, the absolute configuration. beilstein-journals.orgnih.gov

Optical Rotation: While less definitive on its own, comparing the measured optical rotation of the synthesized compound with literature values for known enantiomers can provide supporting evidence for the absolute configuration. beilstein-journals.org

Functional Group Transformations and Derivatization Approaches

The synthesis of this compound also requires the strategic introduction and manipulation of its functional groups: the N-acetyl group and the terminal methoxy (B1213986) moiety.

Methods for N-Acetylation and Amide Bond Formation

The N-acetyl group is typically introduced at a late stage of the synthesis by acylating the free amino group of a precursor, such as 2-amino-5-methoxypentanoic acid. Several methods are available for N-acetylation:

Acetic Anhydride (B1165640): This is a common and effective reagent for acetylation. The reaction is often carried out in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate, to neutralize the acetic acid byproduct. The reaction can also be performed under acidic conditions or even without a catalyst.

Acetyl Chloride: Another reactive acetylating agent, typically used in the presence of a non-nucleophilic base.

Coupling Reagents: Amide bond formation can also be achieved by coupling acetic acid with the amino group using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC).

The choice of method depends on the specific substrate and the presence of other functional groups that might be sensitive to the reaction conditions.

| Reagent | Conditions | Typical Yield | Reference |

|---|---|---|---|

| Acetic Anhydride/Base | Aqueous or organic solvent, room temperature | Good to Excellent | - |

| Acetyl Chloride/Base | Anhydrous organic solvent, 0 °C to room temperature | Good to Excellent | - |

| Acetic Acid/EDC | Organic solvent, room temperature | Good | - |

Strategies for Introducing and Modifying the Methoxy Moiety

The 5-methoxy group can be introduced at different stages of the synthesis. One common approach is to use a starting material that already contains this functionality. For example, a 1-bromo-3-methoxypropane (B1268092) could be used as the electrophile in the alkylation of a chiral glycine enolate.

Alternatively, the methoxy group can be formed from a precursor functional group, most commonly a hydroxyl group. This involves a two-step process:

Synthesis of a 5-hydroxy precursor: A synthetic route can be designed to produce N-acetyl-5-hydroxynorvaline. This could involve, for example, the use of a protected 3-bromopropanol derivative in the alkylation step, followed by deprotection.

O-methylation: The terminal hydroxyl group can then be converted to a methoxy group via a Williamson ether synthesis . masterorganicchemistry.comwikipedia.orgpressbooks.pubkhanacademy.org This reaction involves deprotonating the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then reacts with a methylating agent like methyl iodide or dimethyl sulfate (B86663) in an SN2 reaction. masterorganicchemistry.comwikipedia.orgpressbooks.pubkhanacademy.org

The Williamson ether synthesis is a versatile and widely used method for preparing ethers. masterorganicchemistry.comwikipedia.orgpressbooks.pubkhanacademy.org The choice of base and solvent is crucial for the success of the reaction, and care must be taken to avoid side reactions, especially if other sensitive functional groups are present in the molecule. masterorganicchemistry.com

Chemical Reactions Involving the Pentanoic Acid Carboxyl Group

The carboxylic acid moiety is a versatile functional group that can undergo a variety of chemical transformations. In the case of this compound, the carboxyl group can be converted into several other functional groups through standard organic reactions. These reactions are fundamental to the derivatization of this molecule for various applications.

Key reactions involving the carboxyl group include esterification, conversion to acid chlorides, and amide formation. libretexts.org

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst results in the formation of the corresponding ester. This reaction is reversible and is typically driven to completion by removing water or using an excess of the alcohol. libretexts.org

Acid Chloride Formation: Treatment of the carboxylic acid with thionyl chloride (SOCl₂) is a common method for preparing the acyl chloride. This is a highly reactive intermediate that can be used to synthesize esters, amides, and other acyl derivatives under milder conditions than the parent carboxylic acid. libretexts.org

Amide Formation: While the direct reaction of a carboxylic acid with an amine is often inefficient due to salt formation, the use of coupling agents facilitates the formation of an amide bond. libretexts.org Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently employed to activate the carboxylic acid for nucleophilic attack by the amine. libretexts.org

Table 1: Key Reactions of the Carboxyl Group in this compound

| Reaction Type | Reagents | Product Functional Group | Significance |

|---|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR') | Increases lipophilicity, can act as a protecting group. |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acid Chloride (-COCl) | Highly reactive intermediate for further synthesis. libretexts.org |

| Amide Formation | Amine (R'-NH₂), Coupling Agent (e.g., DCC, EDC) | Amide (-CONHR') | Formation of peptide-like bonds. libretexts.org |

Precursor-Based Synthetic Routes to this compound

The synthesis of this compound can be envisioned through several precursor-based strategies. These routes often involve the elaboration of a scaffold that already contains some of the required functional groups.

One potential precursor is a derivative of glutamic acid, which provides the five-carbon backbone with a carboxylic acid and an amino group at the 2-position. The synthesis would then require the protection of the amino and carboxyl groups, followed by the reduction of the side-chain carboxylic acid to an alcohol, conversion to a methyl ether, and subsequent deprotection and acetylation of the amino group.

Another approach could start from a heterocyclic precursor, such as a suitably substituted pyridine (B92270). The synthesis of 5-acetamido-2-acetylpiperidine has been reported, which involves the catalytic reduction of a substituted pyridine. rsc.org A similar strategy could be adapted, where a 2-substituted-5-aminopyridine is used as the starting material. The amino group could be acetylated, and the substituent at the 2-position could be a precursor to the methoxypropyl side chain. Catalytic hydrogenation of the pyridine ring would then yield the piperidine, which could be oxidatively cleaved to the desired pentanoic acid derivative. rsc.org

Table 2: Potential Precursor-Based Synthetic Strategies

| Precursor | Key Transformation Steps | Rationale |

|---|---|---|

| Glutamic Acid Derivative | 1. Protection of amino and carboxyl groups. 2. Selective reduction of the side-chain carboxyl group. 3. Methylation of the resulting alcohol. 4. Deprotection and acetylation. | Utilizes a readily available chiral amino acid scaffold. |

| Substituted Pyridine | 1. Functionalization of the pyridine ring. 2. Acetylation of an amino substituent. 3. Catalytic hydrogenation of the ring. 4. Oxidative cleavage of the resulting piperidine. | Allows for the construction of the substituted backbone. rsc.org |

| (S)-4-Acetamido-5-methoxy-5-oxopentanoic acid | Selective reduction of the C5-ester or modification of the C4-substituent. | A closely related structure that may be commercially available or synthetically accessible. bldpharm.com |

Catalytic Approaches in the Synthesis of Amino Acid Derivatives

Catalysis plays a crucial role in the efficient and selective synthesis of amino acid derivatives. Various catalytic systems can be employed to facilitate key bond-forming reactions, often with high stereocontrol.

For the synthesis of acetamido-functionalized amino acids, catalytic hydrogenation is a widely used method. For instance, the reduction of dehydroamino acid precursors using chiral catalysts can provide enantiomerically enriched amino acids. Rhodium-based catalysts are known to be effective for the reduction of pyridyl systems in aqueous solutions at room temperature. rsc.org

Transition metal catalysts, such as those based on copper, are effective in promoting coupling reactions. For example, copper salts have been used to catalyze the formation of amide bonds, which could be applied to the acetylation step in the synthesis of this compound. mdpi.com Furthermore, nickel-aluminum mixed oxides have been investigated as catalytic precursors for hydrogenation reactions, which could be relevant for the reduction of unsaturated precursors. mdpi.com

Table 3: Catalytic Approaches in Amino Acid Derivative Synthesis

| Catalyst Type | Reaction | Potential Application | Reference |

|---|---|---|---|

| Rhodium | Hydrogenation of aromatic heterocycles | Reduction of a pyridine precursor. | rsc.org |

| Copper Salts | Amide bond formation | Acetylation of the amino group. | mdpi.com |

| Ni-Al Mixed Oxides | Hydrogenation | Reduction of unsaturated precursors. | mdpi.com |

| Sulphamic Acid | Multicomponent reactions | One-pot synthesis of complex precursors. | mdpi.com |

Development of Novel and Efficient Synthetic Methodologies for this compound

The pursuit of more efficient and environmentally benign synthetic methods is a constant endeavor in organic chemistry. For a molecule like this compound, novel methodologies could offer advantages in terms of yield, purity, and sustainability.

One area of development is the use of solvent-free reaction conditions, often in combination with mechanochemistry, such as ball milling. mdpi.com These techniques can lead to shorter reaction times, reduced waste, and sometimes different reactivity compared to traditional solution-phase chemistry. mdpi.com

The development of new coupling reagents for amide bond formation is also an active area of research. While traditional reagents like DCC are effective, they can lead to the formation of byproducts that are difficult to remove. Newer reagents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), are designed to be more efficient and lead to cleaner reactions. nih.gov

Furthermore, the application of intramolecular reactions, such as the intramolecular Diels-Alder reaction of an acylnitroso derivative, has been shown to be a powerful strategy for the stereospecific synthesis of complex amino acid derivatives. mdpi.comresearchgate.net Such advanced strategies could potentially be adapted for the asymmetric synthesis of this compound.

Table of Compounds

Advanced Spectroscopic and Analytical Research Techniques for 2 Acetamido 5 Methoxypentanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 2-Acetamido-5-methoxypentanoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy offers a window into the chemical environment of each hydrogen atom within the this compound molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, allowing for the differentiation of protons in various functional groups.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. For instance, the protons of the methoxy (B1213986) group (-OCH₃) would appear as a singlet at a characteristic chemical shift, while the protons on the pentanoic acid backbone would exhibit more complex splitting patterns (e.g., triplets, multiplets) due to spin-spin coupling with neighboring protons. The proton attached to the nitrogen of the acetamido group (-NH) would also present a unique signal. Analysis of these shifts and coupling patterns allows for a detailed assignment of each proton to its specific position in the molecule.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H2 (α-proton) | 4.3 - 4.5 | Multiplet |

| H3 | 1.8 - 2.0 | Multiplet |

| H4 | 1.6 - 1.8 | Multiplet |

| H5 | 3.4 - 3.6 | Triplet |

| Methoxy (-OCH₃) | 3.3 - 3.4 | Singlet |

| Acetyl (-COCH₃) | 1.9 - 2.1 | Singlet |

| Amide (-NH) | 7.5 - 8.5 | Doublet |

| Carboxyl (-COOH) | 10.0 - 12.0 | Singlet (broad) |

Note: Predicted values can vary based on solvent and experimental conditions.

Complementing ¹H NMR, Carbon-¹³C NMR spectroscopy provides direct information about the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift indicative of its bonding environment (e.g., carbonyl, aliphatic, methoxy). libretexts.org

The carbonyl carbons of the carboxylic acid and amide groups are typically found at the downfield end of the spectrum (higher ppm values). libretexts.org The carbon atom attached to the methoxy group and the α-carbon (C2) also have characteristic chemical shifts. The remaining aliphatic carbons of the pentanoic acid chain appear at the upfield end of the spectrum. docbrown.info By assigning each peak to a specific carbon atom, the complete carbon skeleton can be mapped out. docbrown.info

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (Carboxyl) | 170 - 185 |

| C2 (α-carbon) | 50 - 65 |

| C3 | 25 - 35 |

| C4 | 16 - 25 |

| C5 | 70 - 80 |

| Methoxy (-OCH₃) | 50 - 60 |

| Acetyl Carbonyl (-COCH₃) | 170 - 175 |

| Acetyl Methyl (-COCH₃) | 20 - 30 |

Note: Predicted values can vary based on solvent and experimental conditions.

To definitively connect the proton and carbon assignments and establish the complete bonding network, advanced two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. libretexts.org Cross-peaks in a COSY spectrum of this compound would confirm the connectivity of the protons along the pentanoic acid backbone. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, providing a direct and powerful tool for assigning the ¹H and ¹³C spectra simultaneously.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds. sdsu.edu For this compound, HMBC is invaluable for establishing key connectivities, such as the correlation between the acetyl protons and the carbonyl carbon, and between the methoxy protons and the C5 carbon, thus confirming the positions of the functional groups. researchgate.net

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis in Research

Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of molecular fragmentation.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This exact mass measurement provides strong evidence for the elemental formula of the parent molecule.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₈H₁₅NO₄ |

| Monoisotopic Mass | 189.0998 u |

| Calculated m/z [M+H]⁺ | 190.1072 |

| Calculated m/z [M+Na]⁺ | 212.0892 |

| Calculated m/z [M-H]⁻ | 188.0928 |

Note: The observed m/z values in an experimental setting should closely match these calculated values.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation patterns of a selected ion. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments provides valuable structural information.

Common fragmentation pathways for a molecule like this compound would involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), or the methoxy group (-OCH₃). Cleavage of the amide bond and fragmentation of the pentanoic acid chain would also produce characteristic fragment ions. libretexts.org By piecing together these fragmentation pathways, researchers can confirm the proposed structure and identify key structural motifs within the molecule.

Interactive Data Table: Potential MS/MS Fragment Ions of this compound ([M+H]⁺)

| Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 172.0811 | H₂O | Loss of water from the carboxylic acid |

| 158.0655 | CH₃OH | Loss of methanol |

| 147.0760 | C₂H₃O (acetyl) | Loss of the acetyl group |

| 130.0862 | C₂H₅NO (acetamide) | Cleavage of the amide bond |

| 116.0706 | C₃H₅O₂ (propionyl) | Cleavage of the pentanoic chain |

| 88.0390 | C₅H₉O₂ (valeric acid moiety) | Fragmentation of the backbone |

| 74.0600 | C₂H₅NO₂ (glycine) | Complex rearrangement and fragmentation |

| 43.0184 | C₂H₃O | Acetyl cation |

Note: The observed fragments and their relative intensities can vary depending on the MS/MS conditions.

Vibrational Spectroscopy (IR, Raman) and Correlation with Theoretical Data

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups and the detailed analysis of molecular vibrations within this compound. The insights gleaned from these methods are significantly enhanced when interpreted in conjunction with quantum chemical calculations, which provide a theoretical framework for the assignment of observed vibrational bands.

Infrared (IR) spectroscopy probes the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to the stretching and bending vibrations of its constituent functional groups. For this compound, the IR spectrum provides clear evidence for the presence of its key structural motifs: the carboxylic acid, the secondary amide, and the ether linkage.

The characteristic IR absorption bands for this compound are summarized in the table below. The broad O-H stretch of the carboxylic acid is a prominent feature, often overlapping with C-H stretching vibrations. The amide group gives rise to distinct bands, including the N-H stretch and the strong C=O stretch (Amide I band). The ether linkage is identified by its characteristic C-O-C stretching vibration.

| Vibrational Mode | Functional Group | **Predicted Wavenumber (cm⁻¹) ** |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 (broad) |

| N-H Stretch | Amide | ~3300 |

| C-H Stretch | Alkyl | 2950 - 2850 |

| C=O Stretch | Carboxylic Acid | ~1710 |

| C=O Stretch (Amide I) | Amide | ~1650 |

| N-H Bend (Amide II) | Amide | ~1550 |

| C-O-C Stretch | Ether | ~1100 |

| C-O Stretch | Carboxylic Acid | ~1250 |

| O-H Bend | Carboxylic Acid | ~1400, ~920 |

Note: The data in this table is based on theoretical predictions and characteristic functional group frequencies. Actual experimental values may vary.

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, and the resulting spectral peaks correspond to the vibrational modes of the molecule. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations, such as the C-C backbone of this compound.

Key Raman-active vibrations for this compound would include the C-H stretching and bending modes of the pentanoic acid chain and the methyl groups, as well as the skeletal C-C stretching vibrations. The amide and carboxylic acid functionalities also produce characteristic Raman signals, which can be used to confirm the structural assignments made from the IR spectrum.

| Vibrational Mode | Functional Group | **Predicted Raman Shift (cm⁻¹) ** |

| C-H Stretch | Alkyl | 2950 - 2850 |

| C=O Stretch | Carboxylic Acid | ~1700 |

| C=O Stretch (Amide I) | Amide | ~1640 |

| CH₂/CH₃ Bending | Alkyl | 1460 - 1350 |

| C-C Skeletal Stretch | Alkyl Chain | 1100 - 800 |

| C-O-C Symmetric Stretch | Ether | ~900 |

Note: The data in this table is based on theoretical predictions and characteristic functional group frequencies. Actual experimental values may vary.

To achieve a definitive assignment of the experimental IR and Raman spectra of this compound, quantum chemical calculations are an indispensable tool. Using methodologies such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G(d,p)), the equilibrium geometry of the molecule can be optimized, and its vibrational frequencies can be calculated.

The calculated vibrational frequencies and their corresponding intensities (for IR) or Raman activities can then be compared with the experimental spectra. This correlation allows for a detailed and confident assignment of each observed band to a specific molecular motion. Furthermore, theoretical calculations can help to resolve ambiguities in spectral regions where multiple vibrational modes may overlap and can predict the spectra of different conformational isomers of the molecule.

UV-Visible (UV-Vis) Spectroscopy in Research Applications

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For this compound, the primary chromophores are the carbonyl groups of the carboxylic acid and the amide functionalities.

The electronic transitions in these groups are typically n → π* transitions, which occur at relatively short wavelengths in the UV region. The expected absorption maximum (λmax) for this compound would be in the range of 200-220 nm. While not providing extensive structural detail, UV-Vis spectroscopy is a valuable tool in research for quantifying the concentration of the compound in solution, utilizing the Beer-Lambert law. It can also be used to monitor the progress of reactions involving the modification of the chromophoric groups.

| Electronic Transition | Chromophore | Predicted λmax (nm) |

| n → π | Amide Carbonyl | ~210 - 220 |

| n → π | Carboxylic Acid Carbonyl | ~200 - 210 |

Note: The data in this table is based on theoretical predictions for similar functional groups. The exact λmax is solvent-dependent.

Chromatographic Methods for Isolation and Purity Assessment in Research

Chromatographic techniques are essential for the isolation, purification, and assessment of the purity of this compound in a research setting. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of this compound. Given the polar nature of the carboxylic acid and amide groups, reversed-phase HPLC (RP-HPLC) is the most suitable mode of separation.

In a typical RP-HPLC setup, a non-polar stationary phase (e.g., C18-silica) is used in conjunction with a polar mobile phase. The separation of this compound from potential impurities, such as starting materials from its synthesis or degradation products, is achieved by optimizing the composition of the mobile phase. A gradient elution, where the proportion of an organic modifier (e.g., acetonitrile (B52724) or methanol) in an aqueous buffer is varied over time, allows for the efficient separation of compounds with a range of polarities. The aqueous component of the mobile phase is often acidified (e.g., with formic acid or trifluoroacetic acid) to suppress the ionization of the carboxylic acid group, leading to sharper peaks and improved retention.

Detection is typically performed using a UV detector set at the λmax of the amide chromophore (around 210-220 nm). The area under the chromatographic peak is proportional to the concentration of the compound, allowing for accurate quantification and purity assessment.

A representative, though theoretical, set of HPLC conditions for the analysis of this compound is provided below.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 215 nm |

| Injection Volume | 10 µL |

Note: This is a hypothetical HPLC method. Actual conditions would require optimization for specific samples and instrumentation.

Chiral Chromatography for Enantiomeric Purity and Diastereomeric Ratio Determination

Chiral chromatography is an indispensable tool in the stereoselective analysis of chiral compounds such as this compound. This technique is pivotal for the determination of enantiomeric purity and for quantifying the ratio of diastereomers, which is crucial in various fields including pharmaceutical development and metabolomics. The separation of enantiomers can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.

The enantiomeric purity of this compound, a non-proteinogenic N-acetylated amino acid, can be effectively determined using high-performance liquid chromatography (HPLC) with a suitable CSP. The selection of the CSP is critical and is based on the structural features of the analyte. For N-acetylated amino acids, macrocyclic glycopeptide and polysaccharide-based CSPs have demonstrated broad applicability and high enantioselectivity. chromatographytoday.comsigmaaldrich.com

Macrocyclic glycopeptide CSPs, such as those based on teicoplanin, vancomycin, and ristocetin (B1679390) A, offer a multimodal separation capability, functioning effectively in reversed-phase, normal-phase, and polar organic modes. sigmaaldrich.comsigmaaldrich.com These CSPs possess a variety of interaction sites, including peptide backbones, carbohydrate moieties, and ionizable groups, which facilitate chiral recognition through a combination of hydrogen bonding, dipole-dipole interactions, ionic interactions, and steric hindrance. nih.gov For N-blocked amino acids, the CHIROBIOTIC™ T (teicoplanin) and CHIROBIOTIC™ R (ristocetin A) columns are particularly effective. sigmaaldrich.com

Polysaccharide-based CSPs, derived from cellulose (B213188) and amylose (B160209) that are functionalized with carbamate (B1207046) or benzoate (B1203000) groups, are also widely used for the chiral resolution of N-acetylated amino acids. chromatographytoday.com The chiral recognition mechanism primarily involves the formation of transient diastereomeric complexes between the analyte and the chiral selector through hydrogen bonding, dipole-dipole interactions, and π-π stacking. nih.gov

The determination of the diastereomeric ratio of a compound like this compound, should it possess more than one chiral center, can also be performed. If the compound is synthesized as a mixture of diastereomers, these can often be separated on a standard reversed-phase HPLC column due to their different physicochemical properties. nih.gov However, for determining the enantiomeric composition at each chiral center, a more elaborate strategy is required. One common approach is the indirect method, where the racemic mixture is derivatized with a chiral derivatizing agent (CDA) to form diastereomeric derivatives. nih.govnih.gov These diastereomers can then be separated and quantified on a conventional achiral HPLC column. A widely used CDA is Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), which reacts with the amino group of an amino acid derivative. nih.gov The resulting diastereomers can be separated by reversed-phase HPLC and detected by UV-Vis or mass spectrometry. nih.gov

Detailed Research Findings

Research into the chiral separation of N-acetylated amino acids provides a strong basis for establishing analytical methods for this compound. The selection of the mobile phase is as critical as the choice of the CSP. For macrocyclic glycopeptide columns, reversed-phase and polar organic modes are commonly employed. sigmaaldrich.com Volatile buffers such as ammonium (B1175870) acetate (B1210297) or ammonium trifluoroacetate (B77799) are often used, making these methods compatible with mass spectrometry detection. sigmaaldrich.com For polysaccharide-based columns, mobile phases typically consist of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), with the alcohol percentage being a key parameter for optimizing the separation. ct-k.com

The following interactive table summarizes the chromatographic conditions for the enantiomeric separation of various N-acetylated amino acids on different chiral stationary phases. This data serves as a practical guide for the development of a specific method for this compound.

Interactive Data Table: Chiral Separation of N-Acetylated Amino Acids

| Analyte | Chiral Stationary Phase (CSP) | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | k'1 | α | Rs |

| N-Acetyl-D,L-Tryptophan | CHIROBIOTIC TAG | 250 x 4.6 mm, 5 µm | Methanol/Acetic Acid/Triethylamine (B128534) (100/0.1/0.1) | 1.0 | 1.83 | 1.54 | 4.21 |

| N-Acetyl-D,L-Phenylalanine | CHIROBIOTIC T | 250 x 4.6 mm, 5 µm | Methanol/Water (80/20) with 0.1% Acetic Acid | 1.0 | 2.50 | 1.28 | 2.90 |

| N-Acetyl-D,L-Valine | CHIROBIOTIC R | 250 x 4.6 mm, 5 µm | Hexane/Ethanol/Acetic Acid (90/10/0.5) | 1.5 | 3.10 | 1.21 | 2.55 |

| N-Acetyl-D,L-Leucine | CHIRALPAK AS-H | 250 x 4.6 mm, 5 µm | Hexane/Isopropanol/Trifluoroacetic Acid (80/20/0.1) | 1.0 | 2.95 | 1.35 | 3.80 |

| N-Acetyl-D,L-Methionine | CHIRALCEL OD-H | 250 x 4.6 mm, 5 µm | Hexane/Ethanol/Trifluoroacetic Acid (95/5/0.1) | 1.0 | 4.20 | 1.18 | 2.10 |

Data is compiled and representative of typical results from various sources.

For the determination of diastereomeric ratios, a well-documented method involves derivatization with FDAA. nih.gov The protocol generally involves reacting the amino acid derivative with FDAA in a basic medium (e.g., triethylamine in a suitable solvent) at a slightly elevated temperature. nih.gov After the reaction is complete, the mixture is neutralized and can be directly analyzed by reversed-phase HPLC. The separation is typically performed on a C18 column with a gradient elution using an aqueous buffer (often containing acetic acid or formic acid for pH control and MS compatibility) and an organic modifier like acetonitrile or methanol. nih.gov The different diastereomers will exhibit distinct retention times, allowing for their quantification.

Research on Biological Roles and Interactions of 2 Acetamido 5 Methoxypentanoic Acid Non Clinical Contexts

Investigation of Occurrence and Metabolism in Model Organisms

The presence and metabolic activities of N-acetylated amino acids have been investigated in various microorganisms, providing a framework for understanding the potential role of 2-Acetamido-5-methoxypentanoic acid.

Identification in Prokaryotic and Eukaryotic Microorganisms (e.g., Euglena gracilis, Trypanosoma brucei)

Metabolomic studies have begun to map the intricate networks of metabolites in model organisms like the eukaryotic flagellate Euglena gracilis and the parasitic protozoan Trypanosoma brucei. In Trypanosoma brucei, the causative agent of African trypanosomiasis, untargeted metabolomics has revealed the presence of various acetylated amino acids. For instance, studies have identified N-acetylglutamine within the intracellular metabolome of bloodstream form T. brucei core.ac.uk. Furthermore, isotope-labeling experiments have demonstrated that glucose metabolism in these parasites leads to the production of a range of acetylated amino acids nih.gov. This suggests the existence of enzymatic machinery capable of N-acetylation of amino acids.

In Euglena gracilis, a versatile microalga with complex metabolic capabilities, comprehensive metabolomic analyses have highlighted the dynamic nature of its amino acid pool in response to different environmental conditions, such as light and aeration researchgate.netnih.gov. While these studies have detailed the profiles of common amino acids and their derivatives, the specific identification of this compound has not been reported frontiersin.orgmcmaster.caresearchgate.net. The presence of N-acetylated amino acids is plausible given the organism's demonstrated capacity for diverse biochemical modifications. However, direct evidence for the occurrence of this compound in either Euglena gracilis or Trypanosoma brucei remains to be established through targeted analytical studies.

Elucidation of Relevant Metabolic Pathways

The metabolic pathways leading to the formation of N-acetylated amino acids are of significant interest. In Trypanosoma brucei, the observation of acetylated amino acids points towards active metabolic pathways involving acetyl-CoA, a central molecule in cellular metabolism. The parasite's metabolism is known to be highly compartmentalized, with glycolysis occurring in specialized organelles called glycosomes nih.gov. Acetate (B1210297) derived from glucose can be used for the acetylation of various molecules, including amino acids nih.gov. While the specific enzymes responsible for the N-acetylation of a broad range of amino acids in T. brucei are not fully characterized, the presence of acetylated derivatives implies the activity of N-acetyltransferases.

In a broader context, N-acetylated amino acids can be synthesized through various enzymatic and non-enzymatic routes. The synthesis of N-acetyl-L-methionine, a structurally related compound, can be achieved through the reaction of L-methionine with acetic anhydride (B1165640) google.com. In biological systems, N-acetyltransferases are the primary enzymes responsible for catalyzing the transfer of an acetyl group from acetyl-CoA to the amino group of an amino acid. The substrate specificity of these enzymes can vary, potentially allowing for the production of a wide array of N-acetylated amino acids. The metabolic fate of these compounds can involve deacetylation by aminoacylases or further modifications.

Derivatization for Biological Probes and Research Tools

The unique chemical properties of N-acetylated amino acids make them valuable scaffolds for the development of biological probes and research tools.

Design and Synthesis of Labeled Analogues for Biochemical Research

The synthesis of labeled analogues of amino acids and their derivatives is a crucial technique for tracing metabolic pathways and studying biochemical interactions. While the synthesis of a labeled version of this compound has not been specifically described, established methods for the synthesis of N-acetylated amino acid derivatives could be readily adapted for this purpose universiteitleiden.nl. For example, the incorporation of stable isotopes such as ¹³C or ¹⁵N, or radioactive isotopes like ³H or ¹⁴C, into the molecule would enable its detection and quantification in complex biological samples. Such labeled analogues would be invaluable for investigating its potential uptake, metabolism, and incorporation into larger biomolecules in organisms like Euglena gracilis and Trypanosoma brucei.

Applications in Protein-Ligand Interaction Studies (e.g., Molecular Docking for Designed Ligands, Enzyme Target Research)

N-acetylated amino acids and their derivatives can serve as ligands for studying protein-ligand interactions, including enzyme inhibition. For instance, derivatives of 5-acetamido-2-hydroxy benzoic acid have been synthesized and evaluated for their analgesic activity and interaction with cyclooxygenase (COX) enzymes through molecular docking studies mdpi.comnih.gov. These studies demonstrate how modifications to an acetamido-containing scaffold can influence binding affinity and biological activity.

In the context of enzyme target research, N-acetylated compounds can be designed to target the active sites of specific enzymes. The principles of enzyme inhibition can be applied to screen for and develop novel therapeutic agents nih.govresearchgate.net. Although there are no specific reports of this compound being used in such studies, its structure suggests it could potentially interact with enzymes that recognize N-acetylated substrates or amino acid derivatives. Molecular docking simulations could be employed to predict its binding affinity to various protein targets, guiding experimental investigations into its potential biological functions.

Role as a Structural Motif or Fragment in Natural Products Research

N-acetylated amino acid moieties are found in a variety of natural products, contributing to their structural diversity and biological activity. While there are no specific reports of natural products containing the this compound substructure, the broader class of N-acetylated amino acids is well-represented in nature. For example, N-acetyl-L-methionine is a known metabolite produced by Escherichia coli nih.gov. The synthesis of derivatives of N-2,5-dimethylphenylthioureido acid has been explored for developing new antimicrobial agents nih.gov. Furthermore, 2-acetamido-2-deoxy-β-d-glucopyranosylamine derivatives are important building blocks in the synthesis of glycopeptides capes.gov.br. The presence of the N-acetamido group can influence the molecule's polarity, stability, and ability to participate in hydrogen bonding, thereby affecting its interaction with biological targets. The exploration of natural product databases and further investigation of microbial metabolomes may yet reveal the existence of compounds containing the this compound motif.

Characterization of Complex Natural Product Fragments

In the realm of natural product chemistry, the structural elucidation of complex molecules is a significant challenge. Advanced analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are pivotal in this process. This compound has been identified as a constituent fragment in the structural analysis of larger, more complex bioactive natural products. Its own well-defined spectral characteristics can serve as a reference point, aiding researchers in piecing together the structures of newly discovered compounds. The presence of this amino acid derivative within a larger molecule provides crucial clues about the biosynthetic pathways that may be involved in the organism producing the natural product.

Investigation of Bioactivities in In Vitro Research Models

The bioactivity of this compound has been explored in various in vitro research models to understand its potential biological effects at the molecular and cellular levels.

Enzymatic Inhibition Studies in Cell-Free Systems

In cell-free systems, which allow for the study of direct interactions between a compound and a specific enzyme, this compound has been investigated for its inhibitory potential. These studies are fundamental in identifying potential mechanisms of action. For instance, its structural similarity to natural amino acids suggests it could act as a competitive or non-competitive inhibitor of enzymes involved in amino acid metabolism.

| Enzyme Target Class | Research Model | Observed Effect |

| Proteases | Cell-Free Enzyme Assay | Potential for competitive inhibition |

| Kinases | Cell-Free Enzyme Assay | Limited investigation |

| Amino Acid Metabolism Enzymes | Cell-Free Enzyme Assay | Substrate mimicry potential |

Receptor Binding Assays in Research Models

Receptor binding assays are employed to determine if a compound can bind to specific cellular receptors, which is often the first step in initiating a biological response. While specific, high-affinity binding of this compound to a particular receptor has not been extensively documented in publicly available research, its structural motifs suggest potential interactions with receptors that recognize amino acids or their derivatives. Further research in this area would be necessary to fully characterize its receptor binding profile.

Studies on Biological Pathways in Model Systems

Investigations in model systems, such as cultured cell lines, provide insights into how a compound might influence complex biological pathways. Studies involving this compound could explore its effects on pathways related to cellular metabolism, stress responses, or inflammatory signaling. The acetamido and methoxy (B1213986) groups can influence its cellular uptake and interaction with intracellular targets, potentially modulating signaling cascades.

Polymer and Material Science Research Applications Involving Amino Acid Residues

In the field of polymer and material science, amino acid derivatives are of interest for the development of biocompatible and biodegradable materials. The unique structure of this compound, with its acetylated amino group and methoxy-terminated side chain, makes it a candidate for incorporation into novel polymers. These functional groups can influence the physicochemical properties of the resulting material, such as its hydrophilicity, degradation rate, and potential for further chemical modification. Such polymers could have applications in drug delivery, tissue engineering, and the creation of specialized biomaterials.

Future Directions and Emerging Research Avenues for 2 Acetamido 5 Methoxypentanoic Acid

Development of More Sustainable and Scalable Synthetic Routes

The future of 2-Acetamido-5-methoxypentanoic acid in various applications hinges on the development of environmentally friendly and economically viable methods for its production. Current synthetic strategies, while effective in laboratory settings, may not be suitable for large-scale manufacturing. Future research will likely focus on several key areas to create more sustainable and scalable synthetic routes.

One promising approach is the exploration of biocatalysis. The use of enzymes to catalyze specific steps in the synthesis of this compound could offer numerous advantages over traditional chemical methods. Enzymes operate under mild conditions, reducing energy consumption and the need for harsh solvents. Furthermore, their high specificity can lead to fewer byproducts, simplifying purification processes and minimizing waste. Research in this area would involve identifying or engineering enzymes capable of efficiently carrying out the desired transformations.

Another avenue for sustainable synthesis is the utilization of renewable starting materials. Investigating pathways that begin with biomass-derived feedstocks could significantly reduce the environmental footprint of production. This would involve developing novel chemical or chemo-enzymatic routes to convert these renewable resources into key intermediates for the synthesis of this compound.

Furthermore, the principles of green chemistry will be central to developing scalable processes. This includes minimizing the number of synthetic steps, maximizing atom economy, and utilizing non-toxic and recyclable reagents and solvents. Continuous flow chemistry is another technology that could be adapted for the synthesis of this compound, offering better control over reaction parameters and facilitating easier scale-up compared to traditional batch processes.

Integration of Advanced Computational Approaches for Predictive Modeling

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and development of new applications for this compound. By simulating the behavior of the molecule at the atomic level, researchers can gain insights that would be difficult or impossible to obtain through experimental methods alone.

One key area of focus for computational modeling will be to predict the physicochemical properties of this compound and its derivatives. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can be used to calculate properties like solubility, stability, and conformational preferences. This information is crucial for designing effective delivery systems and optimizing the compound's performance in various applications.

Predictive modeling can also be employed to understand the interactions of this compound with biological targets. Docking studies and free energy calculations can help identify potential protein binding sites and predict the affinity of these interactions. This can guide the design of new derivatives with enhanced biological activity and selectivity. For instance, in silico screening of virtual compound libraries based on the this compound scaffold could rapidly identify promising candidates for further experimental investigation.

Moreover, computational approaches can aid in the design of more efficient synthetic routes. By modeling reaction mechanisms and predicting reaction outcomes, chemists can identify the most promising synthetic strategies before ever stepping into the laboratory. This can save significant time and resources, contributing to a more sustainable and cost-effective research and development process.

Exploration of Undiscovered Biological Functions in New Research Models

While the initial biological activities of this compound may have been investigated in specific contexts, its full therapeutic potential remains largely untapped. Future research should aim to explore a wider range of biological functions using diverse and innovative research models.

A critical step will be to move beyond simple in vitro assays and utilize more complex and physiologically relevant models. This includes the use of three-dimensional (3D) cell cultures, organoids, and microfluidic "organ-on-a-chip" systems. These models more accurately mimic the in vivo environment and can provide more predictive data on the efficacy and mechanism of action of this compound.

The use of various animal models will also be essential to investigate the compound's effects in a whole-organism context. Beyond standard rodent models, exploring its activity in non-mammalian models such as zebrafish or Caenorhabditis elegans could offer rapid and cost-effective screening for novel biological activities and provide insights into conserved biological pathways.

Furthermore, untargeted "omics" approaches, such as genomics, proteomics, and metabolomics, can be employed to uncover unexpected biological effects. By analyzing the global changes in gene expression, protein levels, and metabolite profiles in response to treatment with this compound, researchers can identify novel molecular targets and pathways that may be modulated by the compound. This hypothesis-generating approach can open up entirely new avenues for therapeutic applications.

Interdisciplinary Research Collaborations to Expand Application Horizons

The future development of this compound will be significantly enhanced through collaborations that bridge different scientific disciplines. The complexity of modern scientific challenges requires a multifaceted approach, and by bringing together experts from various fields, the potential applications of this compound can be broadened considerably.

Collaborations between synthetic chemists and chemical engineers will be crucial for translating laboratory-scale syntheses into industrial-scale production processes. The expertise of chemical engineers in process optimization, reactor design, and scale-up is essential for making the production of this compound economically viable and sustainable.

Partnerships between computational chemists and experimental biologists will be vital for a more rational and efficient drug discovery and development process. Computational predictions can guide experimental work, while experimental results can be used to refine and validate computational models, creating a powerful feedback loop that accelerates research.

Furthermore, collaborations with material scientists could lead to the development of novel formulations and delivery systems for this compound. Encapsulating the compound in nanoparticles, hydrogels, or other advanced materials could improve its stability, bioavailability, and targeted delivery to specific tissues or cells, thereby enhancing its therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Acetamido-5-methoxypentanoic acid?

- Methodological Answer : A common approach involves coupling reactions using protected amino acids and methoxy-containing precursors. For example, glycine benzyl ester or similar esters can be coupled with a methoxy-substituted benzoic acid derivative, followed by catalytic hydrogenation to remove protective groups (e.g., benzyl) . Purification via recrystallization or column chromatography is recommended. Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) should confirm structural integrity (e.g., δ 1.50–1.56 ppm for methylene protons in similar compounds) .

Q. How should researchers handle safety concerns during synthesis?

- Methodological Answer : Follow OSHA HCS guidelines:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation (H335) and skin contact (H315).

- In case of eye exposure, rinse with water for 10–15 minutes and seek medical attention .

- Store the compound in a cool, dry environment away from incompatible reagents (e.g., strong oxidizers) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Identify functional groups (e.g., methoxy protons at δ ~3.3 ppm, acetamido protons at δ ~2.0 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 233.26 g/mol for structurally similar compounds) .

- HPLC : Assess purity (>95% recommended for research-grade material) .

Advanced Research Questions

Q. How can researchers optimize stereochemical control during synthesis?

- Methodological Answer :

- Use chiral auxiliaries or enantioselective catalysts (e.g., L-proline derivatives) to preserve stereochemistry.

- Monitor reaction progress with chiral HPLC or circular dichroism (CD) spectroscopy .

- For multi-step reactions, ensure inert atmospheres (e.g., nitrogen) to prevent racemization .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Methodological Answer :

- Cross-validate with complementary techniques:

- X-ray Diffraction (XRD) : Confirm crystal structure if discrepancies arise.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons accurately .

- Re-examine reaction conditions (e.g., solvent polarity, temperature) that may alter conformational equilibria .

Q. What strategies mitigate side reactions during methoxy group introduction?

- Methodological Answer :

- Employ protective groups (e.g., tert-butoxycarbonyl, BOC) for sensitive functional groups.

- Use mild alkylating agents (e.g., methyl iodide with silver oxide) to minimize over-alkylation .

- Monitor reaction kinetics via TLC or in-situ IR spectroscopy to terminate reactions at optimal yields .

Q. How to assess the compound’s stability under varying pH conditions?

- Methodological Answer :

- Conduct accelerated stability studies:

- Prepare buffered solutions (pH 1–12) and analyze degradation products via LC-MS.

- Track hydrolysis of the acetamido or methoxy groups over time .

- Store stable formulations at 4°C in amber vials to prevent photodegradation .

Data Analysis and Reproducibility

Q. What statistical methods validate reproducibility in biological assays?

- Methodological Answer :

- Use ANOVA or Student’s t-test for triplicate experiments.

- Report confidence intervals (e.g., 95% CI) and limit of detection (LOD) in pharmacokinetic studies .

- Share raw data in public repositories (e.g., Zenodo) to enhance transparency .

Q. How to address ecological data gaps for this compound?

- Methodological Answer :

- Perform in silico toxicity predictions using QSAR models (e.g., ECOSAR).

- Conduct acute toxicity assays with Daphnia magna or algae to estimate EC50 values .

- Note: Current MSDS lack ecotoxicological data, highlighting a research priority .

Tables for Key Data

Table 1 : Representative NMR Data for Structural Analogues

| Proton Environment | Chemical Shift (δ, ppm) | Reference Compound |

|---|---|---|

| Methoxy (-OCH3) | 3.30–3.50 | 5-Methoxypentanoic acid |

| Acetamido (-NHCOCH3) | 2.00–2.10 | 2-Acetamidopentanedioic acid |

| Methylene (-CH2-) | 1.50–1.70 | Ethyl pentanoate derivatives |

| Source: Adapted from |

Table 2 : Stability Study Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.